

# An In-Depth Technical Guide to the Spectral Characteristics of Anhydromethylenecitric Acid

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## Compound of Interest

Compound Name: *Anhydromethylenecitric acid*

CAS No.: 144-16-1

Cat. No.: B047813

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This guide provides a detailed analysis of the expected spectral characteristics of **Anhydromethylenecitric acid**, also known by its IUPAC name, 5-Oxo-1,3-dioxolane-4,4-diacetic acid.[1][2] As a complex organic molecule incorporating several key functional groups, its structural elucidation relies on a multi-faceted spectroscopic approach. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the molecule's spectral behavior for identification, purity assessment, and further research.

Given the limited availability of published experimental spectra for this specific molecule, this guide will focus on a predictive analysis based on the fundamental principles of NMR spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The predictions are grounded in the well-established spectral properties of its constituent functional groups: a lactone (cyclic ester) within a dioxolane ring, two carboxylic acid moieties, and methylene groups.

## Molecular Structure and Functional Group Analysis

**Anhydromethylenecitric acid** (C<sub>7</sub>H<sub>8</sub>O<sub>7</sub>, Molar Mass: 204.13 g/mol ) is a derivative of citric acid.[1] Its structure is characterized by a central quaternary carbon atom bonded to two carboxymethyl groups (-CH<sub>2</sub>COOH), and a 1,3-dioxolane-5-one ring. This unique arrangement of functional groups dictates its spectral properties.

Diagram 1: Molecular Structure of **Anhydromethylenecitric Acid**

Caption: Structure of **Anhydromethylenecitric acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

### Predicted <sup>1</sup>H NMR Spectrum

The proton NMR spectrum of **Anhydromethylenecitric acid** is expected to be relatively simple, with distinct signals for the methylene protons of the carboxymethyl groups, the methylene protons of the dioxolane ring, and the acidic protons of the carboxylic acids.

Predicted Signal	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Signal A	2.8 - 3.2	Singlet (or AB quartet)	4H	-CH <sub>2</sub> -COOH
Signal B	5.0 - 5.5	Singlet	2H	-O-CH <sub>2</sub> -O-
Signal C	10.0 - 13.0	Broad Singlet	2H	-COOH

Causality Behind Predictions:

- Signal A (-CH<sub>2</sub>-COOH): The methylene protons adjacent to the carboxylic acid and the quaternary carbon are expected to appear in the range of 2.8-3.2 ppm. Due to the chiral center at the quaternary carbon, these protons are diastereotopic and could theoretically appear as an AB quartet. However, in many cases, the chemical shift difference is small, and they may resolve as a singlet.

- Signal B (-O-CH<sub>2</sub>-O-): The methylene protons of the dioxolane ring are flanked by two oxygen atoms, which strongly deshield them, shifting their resonance significantly downfield to the 5.0-5.5 ppm region. These two protons are chemically equivalent and are expected to appear as a singlet.
- Signal C (-COOH): The acidic protons of the carboxylic acid groups are highly deshielded and exchangeable. They typically appear as a broad singlet at a very downfield chemical shift, often between 10.0 and 13.0 ppm. The exact position and broadness can be influenced by the solvent and concentration.

## Predicted <sup>13</sup>C NMR Spectrum

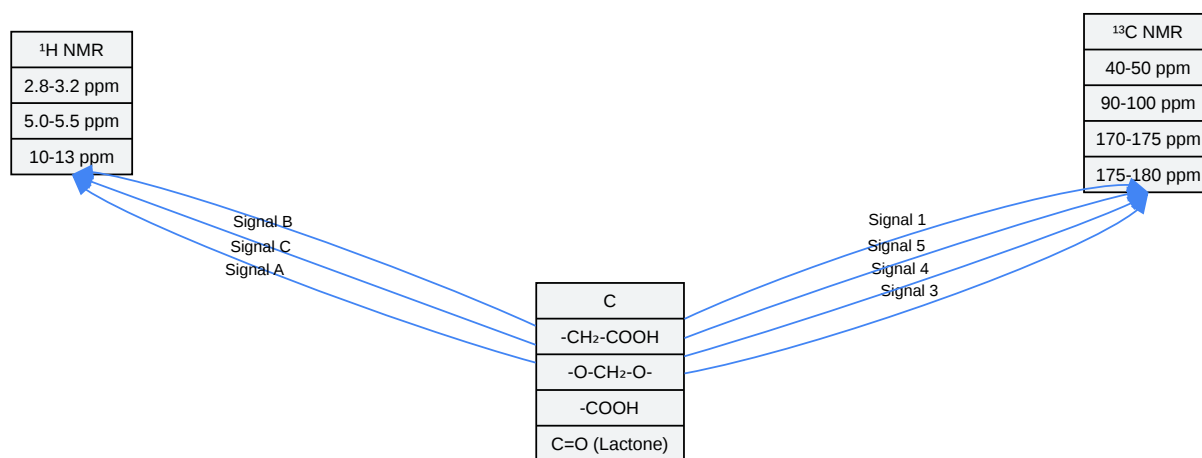
The proton-decoupled <sup>13</sup>C NMR spectrum will provide information on the different carbon environments within the molecule.

Predicted Signal	Chemical Shift (δ, ppm)	Assignment
Signal 1	~40-50	-CH <sub>2</sub> -COOH
Signal 2	~75-85	Quaternary Carbon
Signal 3	~90-100	-O-CH <sub>2</sub> -O-
Signal 4	~170-175	-COOH
Signal 5	~175-180	C=O (Lactone)

### Causality Behind Predictions:

- Signal 1 (-CH<sub>2</sub>-COOH): The methylene carbons are expected in the aliphatic region, around 40-50 ppm.
- Signal 2 (Quaternary Carbon): The central quaternary carbon, bonded to four other carbons, will likely have a chemical shift in the range of 75-85 ppm. Quaternary carbons often show weaker signals in <sup>13</sup>C NMR spectra.
- Signal 3 (-O-CH<sub>2</sub>-O-): The carbon of the methylene group in the dioxolane ring is attached to two oxygen atoms, leading to a significant downfield shift into the 90-100 ppm range.

- Signal 4 (-COOH): The carbonyl carbons of the two carboxylic acid groups are expected to resonate in the 170-175 ppm region.[3]
- Signal 5 (C=O, Lactone): The carbonyl carbon of the lactone is also in a similar region but may be slightly further downfield (175-180 ppm) compared to the carboxylic acid carbons due to the ring strain and electronic effects of the cyclic ester.[3]

Diagram 2: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Correlations

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Caption: Key predicted NMR correlations for **Anhydromethylenecitric acid**.

## Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups.

Predicted Absorption Band (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
2500-3300 (broad)	O-H stretch	Carboxylic Acid
~1780-1800	C=O stretch	Lactone (5-membered ring)
~1700-1725	C=O stretch	Carboxylic Acid
~1200-1300	C-O stretch	Carboxylic Acid and Ester
~1000-1100	C-O stretch	Dioxolane ring

#### Causality Behind Predictions:

- **O-H Stretch (Carboxylic Acid):** The hydrogen-bonded hydroxyl groups of the carboxylic acid dimers will produce a very broad absorption band in the 2500-3300 cm<sup>-1</sup> region.
- **C=O Stretch (Lactone):** The carbonyl group within the five-membered lactone ring is expected to have a high stretching frequency, typically around 1780-1800 cm<sup>-1</sup>, due to ring strain.
- **C=O Stretch (Carboxylic Acid):** The carbonyls of the carboxylic acids will show a strong absorption band at a lower frequency, around 1700-1725 cm<sup>-1</sup>.
- **C-O Stretches:** The C-O stretching vibrations of the carboxylic acids, ester, and the dioxolane ring will appear in the fingerprint region, typically between 1000 and 1300 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

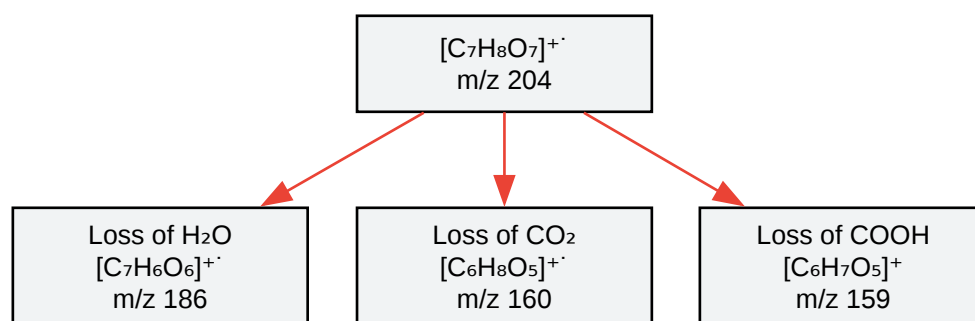
**Expected Molecular Ion:** In a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion would be [M-H]<sup>-</sup> at m/z 203.1 in negative ion mode or [M+H]<sup>+</sup> at m/z 205.1 in positive ion mode.

**Predicted Fragmentation Pattern:**

Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in predictable ways:

- Loss of H<sub>2</sub>O (m/z 18): From the carboxylic acid groups.
- Loss of CO<sub>2</sub> (m/z 44): Decarboxylation of the carboxylic acid groups.
- Loss of COOH (m/z 45): Cleavage of a carboxymethyl radical.
- Cleavage of the Dioxolane Ring: This can lead to various smaller fragments.

Diagram 3: Predicted Mass Spectrometry Fragmentation



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Caption: Simplified predicted fragmentation pathways for **Anhydromethylenecitric acid**.

## Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed.

### NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Anhydromethylenecitric acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O with a suppression pulse for the solvent signal, or Methanol-d<sub>4</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- <sup>1</sup>H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and

16-64 scans.

- <sup>13</sup>C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of <sup>13</sup>C and the presence of a quaternary carbon, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to obtain a good signal-to-noise ratio.

## IR Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Acquisition: Record the spectrum from 4000 to 400 cm<sup>-1</sup>. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

## Mass Spectrometry (ESI)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
- Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500). For fragmentation studies (MS/MS), the molecular ion of interest is isolated and subjected to collision-induced dissociation.

## Conclusion

The spectral characteristics of **Anhydromethylenecitric acid** are dictated by its unique combination of a lactone, two carboxylic acids, and a dioxolane ring system. While experimental data is not readily available in the public domain, a thorough understanding of spectroscopic principles allows for a robust prediction of its NMR, IR, and MS spectra. This guide provides a foundational understanding for researchers working with this molecule, enabling them to identify its characteristic spectral signatures and confirm its structure. The provided protocols offer a starting point for the experimental acquisition of this data.

## References

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